molecular formula CF4Si B14660181 (Difluoromethylidene)(difluoro)silane CAS No. 51675-52-6

(Difluoromethylidene)(difluoro)silane

Katalognummer: B14660181
CAS-Nummer: 51675-52-6
Molekulargewicht: 116.089 g/mol
InChI-Schlüssel: LSKISXNEKLVEGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Difluoromethylidene)(difluoro)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of both difluoromethylidene and difluoro groups attached to a silicon atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethylidene)(difluoro)silane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method is the fluorination of dichlorosilane with antimony trifluoride, which produces difluorosilane as an intermediate . The reaction can be represented as: [ \text{3 SiH}_2\text{Cl}_2 + 2 \text{SbF}_3 \rightarrow 3 \text{SiH}_2\text{F}_2 + 2 \text{SbCl}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using silicon tetrafluoride and hydrogen. The reaction is as follows: [ \text{SiF}_4 + 2 \text{H}_2 \rightarrow \text{SiH}_2\text{F}_2 + 2 \text{HF} ]

Analyse Chemischer Reaktionen

Types of Reactions: (Difluoromethylidene)(difluoro)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated by-products.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like antimony trifluoride (SbF3).

Major Products: The major products formed from these reactions include various fluorinated silanes and silicon-based compounds.

Eigenschaften

CAS-Nummer

51675-52-6

Molekularformel

CF4Si

Molekulargewicht

116.089 g/mol

IUPAC-Name

difluoromethylidene(difluoro)silane

InChI

InChI=1S/CF4Si/c2-1(3)6(4)5

InChI-Schlüssel

LSKISXNEKLVEGD-UHFFFAOYSA-N

Kanonische SMILES

C(=[Si](F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.